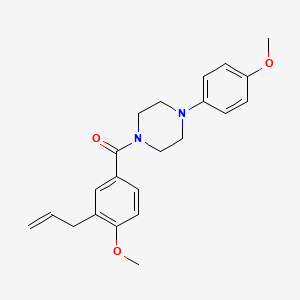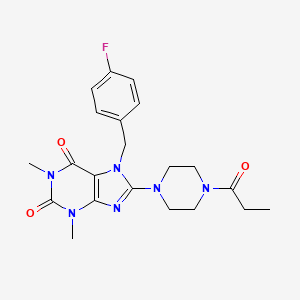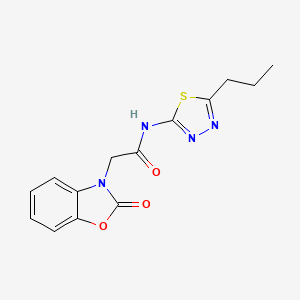
N,N'-1,4-butanediyldipropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-1,4-butanediyldipropanamide, also known as BDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDP is a diamide compound that is synthesized through a multistep process.
Aplicaciones Científicas De Investigación
N,N'-1,4-butanediyldipropanamide has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, N,N'-1,4-butanediyldipropanamide has been shown to have anti-inflammatory and neuroprotective effects. N,N'-1,4-butanediyldipropanamide has also been studied for its potential use as a drug delivery system. In agriculture, N,N'-1,4-butanediyldipropanamide has been shown to have antifungal properties and can be used as a pesticide. In materials science, N,N'-1,4-butanediyldipropanamide has been studied for its potential use as a building block for the synthesis of new materials.
Mecanismo De Acción
The mechanism of action of N,N'-1,4-butanediyldipropanamide is not fully understood. However, it is believed that N,N'-1,4-butanediyldipropanamide acts by inhibiting the activity of certain enzymes and proteins in the body. N,N'-1,4-butanediyldipropanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. N,N'-1,4-butanediyldipropanamide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in tissue remodeling.
Biochemical and Physiological Effects:
N,N'-1,4-butanediyldipropanamide has been shown to have anti-inflammatory and neuroprotective effects. N,N'-1,4-butanediyldipropanamide has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. N,N'-1,4-butanediyldipropanamide has also been shown to protect neurons from oxidative stress and apoptosis. In addition, N,N'-1,4-butanediyldipropanamide has been shown to have antifungal properties and can be used as a pesticide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N,N'-1,4-butanediyldipropanamide in lab experiments is its low toxicity. N,N'-1,4-butanediyldipropanamide has been shown to have low toxicity in animal studies. Another advantage is its stability. N,N'-1,4-butanediyldipropanamide is stable under a wide range of conditions, making it a useful compound for various applications. One limitation of using N,N'-1,4-butanediyldipropanamide in lab experiments is its low solubility in water. N,N'-1,4-butanediyldipropanamide is only slightly soluble in water, which can make it difficult to use in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of N,N'-1,4-butanediyldipropanamide. One direction is to further explore its potential applications in medicine. N,N'-1,4-butanediyldipropanamide has shown promising results in animal studies for the treatment of inflammatory diseases and neurodegenerative disorders. Another direction is to explore its potential use as a building block for the synthesis of new materials. N,N'-1,4-butanediyldipropanamide has unique structural properties that make it a useful compound for the synthesis of new materials. Finally, further research is needed to fully understand the mechanism of action of N,N'-1,4-butanediyldipropanamide. Understanding the mechanism of action could lead to the development of more effective drugs and therapies.
Métodos De Síntesis
The synthesis of N,N'-1,4-butanediyldipropanamide involves a multistep process that includes the reaction of butanediol with acrylonitrile to form 4-cyanobutanal. The 4-cyanobutanal is then reacted with propanamide to form N-(4-cyano-1-oxobutyl)propanamide. The final step involves the reduction of the N-(4-cyano-1-oxobutyl)propanamide with sodium borohydride to form N,N'-1,4-butanediyldipropanamide. The overall yield of this process is approximately 50%.
Propiedades
IUPAC Name |
N-[4-(propanoylamino)butyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-3-9(13)11-7-5-6-8-12-10(14)4-2/h3-8H2,1-2H3,(H,11,13)(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTPOZQNDPIOQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCCCNC(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Propanamidobutyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(difluoromethyl)-6-(4-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4879077.png)

![8,9-dimethyl-2-(phenoxymethyl)-7-(4-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4879098.png)
![7,8-dimethyl-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B4879101.png)
![ethyl 4-[4-methyl-5-oxo-7-(2-thienyl)-5,6,7,8-tetrahydro-2-quinazolinyl]-1-piperazinecarboxylate](/img/structure/B4879103.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B4879113.png)

![2-{[3-(2-iodo-4-methylphenoxy)propyl]thio}pyrimidine](/img/structure/B4879129.png)
![dimethyl 1-[4-(methoxycarbonyl)phenyl]-4-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4879130.png)
![2,3-dimethyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B4879138.png)
![8-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-5-chloroquinoline](/img/structure/B4879139.png)


![2-{[6-amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]thio}acetamide](/img/structure/B4879162.png)